molecular formula C8H3ClF3N B1329294 2-Chloro-5-(trifluoromethyl)benzonitrile CAS No. 328-87-0

2-Chloro-5-(trifluoromethyl)benzonitrile

Cat. No.: B1329294
CAS No.: 328-87-0
M. Wt: 205.56 g/mol
InChI Key: LCISFYAQKHOWBP-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the fifth position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)benzonitrile is typically achieved through the Sandmeyer reaction. This involves the diazotization of 2-chloro-5-(trifluoromethyl)aniline followed by a reaction with copper(I) cyanide or sodium cyanide. The reaction conditions generally include:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The trifluoromethyl group and the nitrile group influence the reactivity of the benzene ring, making it susceptible to electrophilic substitution reactions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Electrophilic Aromatic Substitution: Halogenated or sulfonated derivatives.

    Reduction: 2-Chloro-5-(trifluoromethyl)benzylamine.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)benzonitrile
  • 2-Chloro-3-(trifluoromethyl)benzonitrile
  • 4-Chloro-5-(trifluoromethyl)benzonitrile

Uniqueness

2-Chloro-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which influence its chemical reactivity and physical properties. The trifluoromethyl group significantly impacts the compound’s electron-withdrawing ability, making it distinct from other halogenated benzonitriles .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCISFYAQKHOWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059815
Record name Benzonitrile, 2-chloro-5-(trifluoromethyl)-
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Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-87-0
Record name 2-Chloro-5-(trifluoromethyl)benzonitrile
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Record name Benzonitrile, 2-chloro-5-(trifluoromethyl)-
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Record name 2-Chloro-5-(trifluoromethyl)benzonitrile
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Record name Benzonitrile, 2-chloro-5-(trifluoromethyl)-
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Record name Benzonitrile, 2-chloro-5-(trifluoromethyl)-
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Record name 2-chloro-5-(trifluoromethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the safety considerations for scaling up the production of 2-chloro-5-(trifluoromethyl)benzonitrile?

A1: The provided research article highlights the safety evaluation conducted for scaling up the production of this compound via a Sandmeyer reaction using copper cyanide/sodium cyanide. [] The study emphasizes the importance of understanding the potential hazards associated with the reaction, particularly due to the use of highly toxic cyanide salts. While the specific safety measures are not detailed in the abstract, the research likely investigated reaction parameters, potential side reactions, and waste management to ensure a safe and controlled process at a larger scale.

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